molecular formula C16H9ClFNO2 B11635474 2-Chloro-3-(4-fluoroanilino)-1,4-naphthoquinone CAS No. 95633-54-8

2-Chloro-3-(4-fluoroanilino)-1,4-naphthoquinone

Cat. No.: B11635474
CAS No.: 95633-54-8
M. Wt: 301.70 g/mol
InChI Key: RUXCQXYRMAOHGI-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-fluoroanilino)-1,4-naphthoquinone is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a chloro group at the second position, a fluoroanilino group at the third position, and a naphthoquinone core. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-fluoroanilino)-1,4-naphthoquinone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-1,4-naphthoquinone and 4-fluoroaniline.

    Reaction: The reaction between 2-chloro-1,4-naphthoquinone and 4-fluoroaniline is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Catalyst: A catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate), is often used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-fluoroanilino)-1,4-naphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-3-(4-fluoroanilino)-1,4-naphthoquinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-fluoroanilino)-1,4-naphthoquinone involves its interaction with cellular targets, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential candidate for anticancer therapy. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,4-naphthoquinone: Lacks the fluoroanilino group but shares the naphthoquinone core.

    3-(4-Fluoroanilino)-1,4-naphthoquinone: Lacks the chloro group but has the fluoroanilino group.

    2-Fluoro-3-(4-chloroanilino)-1,4-naphthoquinone: Similar structure with different positions of chloro and fluoro groups.

Uniqueness

2-Chloro-3-(4-fluoroanilino)-1,4-naphthoquinone is unique due to the specific combination of chloro and fluoroanilino groups on the naphthoquinone core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

95633-54-8

Molecular Formula

C16H9ClFNO2

Molecular Weight

301.70 g/mol

IUPAC Name

2-chloro-3-(4-fluoroanilino)naphthalene-1,4-dione

InChI

InChI=1S/C16H9ClFNO2/c17-13-14(19-10-7-5-9(18)6-8-10)16(21)12-4-2-1-3-11(12)15(13)20/h1-8,19H

InChI Key

RUXCQXYRMAOHGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F

Origin of Product

United States

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